molecular formula C17H25N3O8S B2494604 N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-31-1

N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2494604
CAS No.: 868981-31-1
M. Wt: 431.46
InChI Key: HXEUSRLRRGZUEO-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O8S and its molecular weight is 431.46. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Derivatives in Organic Synthesis

Oxazolidinone derivatives are instrumental in organic synthesis, particularly as intermediates for chiral auxiliary applications and in stereoselective reactions. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared through condensation, demonstrating their utility in generating N-acyliminium ions which react with allyltrimethylsilane with variable stereoselectivity. Such compounds are pivotal for constructing complex organic molecules, showcasing oxazolidinones' role in facilitating the synthesis of homoallylamines and potentially influencing the synthesis pathways of related compounds including N1-(2,2-dimethoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (Marcantoni, Mecozzi, & Petrini, 2002).

Sulfonamide Groups in Chemical Synthesis

Sulfonamide groups are integral to the synthesis of various biologically active compounds. Research on sulfonamide derivatives, such as the synthesis and investigation of their reactions, has led to developing novel compounds with potential pharmaceutical applications. These studies underline the sulfonamide group's versatility, potentially extending to compounds like this compound, suggesting its applicability in designing new molecules with specific biological activities (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).

Structural and Crystallographic Studies

The structural elucidation of oxazolidinone derivatives and sulfonamide compounds has been a subject of interest, providing insights into their chemical behavior and interaction patterns. Such studies can inform the development of new materials or drugs by understanding how molecular configurations influence physical and chemical properties. Investigations into the crystal structures of oxazolidinone and sulfonamide derivatives offer a foundation for exploring the potential structural applications of this compound in materials science or drug design (Bolte & Strahringer, 1999).

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-25-12-4-6-13(7-5-12)29(23,24)20-8-9-28-14(20)10-18-16(21)17(22)19-11-15(26-2)27-3/h4-7,14-15H,8-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEUSRLRRGZUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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